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Abstract

ADCT-701 is an investigational antibody-drug conjugate (ADC) demonstrating significant
promise in preclinical models for the treatment of various solid tumors. This document provides
a comprehensive overview of the mechanism of action of ADCT-701, detailing its molecular
components, cellular uptake, and cytotoxic effects. It is intended to serve as a technical
resource, consolidating available quantitative data and experimental methodologies to facilitate
a deeper understanding of this novel therapeutic agent.

Introduction to ADCT-701

ADCT-701 is an antibody-drug conjugate engineered to selectively deliver a potent cytotoxic
agent to tumor cells expressing the Delta-like 1 homolog (DLK-1) protein.[1][2] DLK-1 is a
transmembrane protein with limited expression in healthy adult tissues but is frequently
overexpressed in a range of malignancies, including neuroblastoma, hepatocellular carcinoma
(HCC), small cell lung cancer (SCLC), and adrenocortical carcinoma (ACC).[3][4][5][6] This
differential expression profile makes DLK-1 an attractive target for ADC-based therapies.

The structure of ADCT-701 comprises three key components:

¢ A humanized monoclonal antibody (HuBa-1-3D): This IgG1 antibody specifically binds to the
extracellular domain of human DLK-1.[1][2]
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e A cytotoxic payload (SG3199): This consists of a pyrrolobenzodiazepine (PBD) dimer, a
class of highly potent DNA-crosslinking agents.

» A cathepsin-cleavable linker: This linker stably connects the antibody to the PBD payload in
circulation and is designed to be cleaved by lysosomal proteases, such as cathepsins, which
are abundant within tumor cells.[2]

Mechanism of Action

The therapeutic activity of ADCT-701 is initiated by the high-affinity binding of its antibody
component to DLK-1 on the surface of cancer cells. This is followed by a multi-step process
that culminates in targeted cell death.

Binding, Internalization, and Payload Release

Upon intravenous administration, ADCT-701 circulates in the bloodstream and extravasates
into the tumor microenvironment. The HuBa-1-3D antibody component of ADCT-701 then binds
to DLK-1 expressed on the tumor cell surface. While the specific binding affinity (Kd) of the
humanized IlgG1 HuBa-1-3D has not been publicly disclosed, a single-chain variable fragment
(scFv) version of the parent murine antibody exhibited a Kd of 99 nM for DLK-1.[7][8] Another
glycoengineered version of the humanized antibody, CBA-1205, demonstrated an EC50 of
3.433 ng/mL for DLK-1 binding in an ELISA assay and an EC50 of 0.070 pug/mL for binding to
human DLK-1 expressed on cells.[9]

Following binding, the ADCT-701/DLK-1 complex is internalized by the tumor cell via
endocytosis. The endocytic vesicle then fuses with a lysosome. The acidic environment and the
presence of proteases, such as cathepsins, within the lysosome cleave the linker, releasing the
active PBD dimer payload, SG3199, into the cytoplasm.[2]

DNA Crosslinking and Apoptosis

Once released, the SG3199 payload rapidly translocates to the nucleus and binds to the minor
groove of DNA. PBD dimers form covalent interstrand crosslinks, which are highly cytotoxic
lesions that block DNA replication and transcription. This irreparable DNA damage triggers the
cellular DNA damage response, ultimately leading to cell cycle arrest and the induction of
apoptosis.
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ADCT-701 Mechanism of Action
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ADCT-701 engages DLK-1, leading to internalization and cell death.
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Preclinical Efficacy

The anti-tumor activity of ADCT-701 has been evaluated in various preclinical models,
demonstrating potent and targeted cytotoxicity against DLK-1-expressing cancer cells.

In Vitro Cytotoxicity

ADCT-701 has shown potent and selective cytotoxicity against a panel of human cancer cell
lines with varying levels of DLK-1 expression. The half-maximal inhibitory concentrations (IC50)
were determined using the CellTiter-Glo® luminescent cell viability assay.

Isotype-
) ADCT-701 IC50
Cell Line Tumor Type DLK-1 Status Control ADC
(ng/mL)
IC50 (pg/mL)
Rhabdomyosarc N
A204 Positive 0.0064 0.41
oma
Small Cell Lung N
Lul35 Positive 0.018 0.53
Cancer
SK-N-FI Neuroblastoma Positive 0.16 N/A
Pancreatic )
PANC-1 Negative N/A N/A
Cancer

Data sourced
from an AACR
abstract and a
BioWorld article.
[3][10]

In Vivo Anti-Tumor Activity

The in vivo efficacy of ADCT-701 has been demonstrated in both cell line-derived xenograft
(CDX) and patient-derived xenograft (PDX) models.

SK-N-FI Neuroblastoma Xenograft Model: A single intravenous dose of ADCT-701
demonstrated dose-dependent anti-tumor activity.[4][10]
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Treatment Group Dose (mg/kg) Outcome

ADCT-701 0.5 1/9 Complete Response (CR)

4/9 CR, 1/9 Partial Response

ADCT-701 1.0 (PR), 1/9 Tumor-Free Survivor
(TFS)

Vehicle Control N/A No activity

Isotype Control ADC N/A No activity

LI1097 Hepatocellular Carcinoma PDX Model: A single intravenous dose of ADCT-701 also
showed significant, dose-dependent anti-tumor activity in this PDX model.[4][10]

Treatment Group Dose (mg/kg) Outcome
ADCT-701 1.0 2/8 CR, 3/8 PR
Vehicle Control N/A No activity
Isotype Control ADC 1.0 No activity

Adrenocortical Carcinoma (ACC) Xenograft and PDX Models: ADCT-701 at a dose of 1 mg/kg
induced robust anti-tumor responses in both the CU-ACC1 and H295R xenograft models, as
well as in ACC PDX models.[11]

Experimental Protocols
In Vitro Cytotoxicity Assay (CellTiter-Glo®)

This protocol outlines the general steps for assessing the in vitro cytotoxicity of ADCT-701
using the Promega CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:
e Opaque-walled 96-well plates

e Cancer cell lines of interest
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Complete cell culture medium

ADCT-701 and isotype control ADC

CellTiter-Glo® Reagent (Promega)

Luminometer

Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 pL of
complete culture medium and incubate overnight.

o Compound Addition: Prepare serial dilutions of ADCT-701 and the isotype control ADC in
complete culture medium. Add 100 pL of the diluted compounds to the respective wells.
Include wells with untreated cells as a negative control.

 Incubation: Incubate the plate for a period of 72 to 120 hours at 37°C in a humidified
incubator with 5% CO2.

o Assay Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room
temperature. Add 100 pL of the reagent to each well.

» Lysis and Signal Stabilization: Mix the contents of the plate on an orbital shaker for 2 minutes
to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the
luminescent signal.

o Data Acquisition: Measure the luminescence of each well using a luminometer.

» Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells.
Plot the cell viability against the logarithm of the compound concentration and determine the
IC50 values using a non-linear regression model.
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In Vitro Cytotoxicity Assay Workflow
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A streamlined workflow for determining the in vitro cytotoxicity of ADCT-701.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b15572971?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of ADCT-701

in a subcutaneous xenograft model.

Materials:

Immunodeficient mice (e.g., NOD-SCID or BALB/c nude)
DLK-1-positive cancer cell line (e.g., SK-N-FI)

Matrigel (optional)

ADCT-701 and vehicle control

Calipers for tumor measurement

Procedure:

Cell Preparation and Implantation: Harvest cancer cells and resuspend them in an
appropriate buffer, with or without Matrigel. Subcutaneously inject the cell suspension into
the flank of each mouse.

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors
reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and
control groups.

Treatment Administration: Administer ADCT-701 (e.g., 0.5 or 1.0 mg/kg) and the vehicle
control intravenously as a single dose.

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g.,
twice weekly) and calculate the tumor volume using the formula: (Length x Width2) / 2.

Endpoint: Continue monitoring until the tumors in the control group reach a predetermined
endpoint size or for a specified duration. Euthanize the mice and collect the tumors for
further analysis if required.
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» Data Analysis: Plot the mean tumor volume + SEM for each group over time. Analyze the
data for statistically significant differences in tumor growth between the treatment and control
groups. Determine the number of partial responses (PRs) and complete responses (CRS).

Conclusion

ADCT-701 is a promising antibody-drug conjugate that leverages the specific expression of
DLK-1 on tumor cells to deliver a potent DNA-crosslinking agent. Its mechanism of action,
involving targeted binding, internalization, and payload-mediated apoptosis, has been validated
in preclinical models, demonstrating significant and selective anti-tumor activity. The data
presented in this guide underscore the potential of ADCT-701 as a novel therapeutic strategy
for patients with DLK-1-expressing solid tumors. Further clinical investigation is warranted to
establish its safety and efficacy in human subjects. A Phase | clinical trial is currently underway
for patients with neuroendocrine neoplasms and malignant adrenocortical carcinoma
(NCT06041516).[5][6]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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